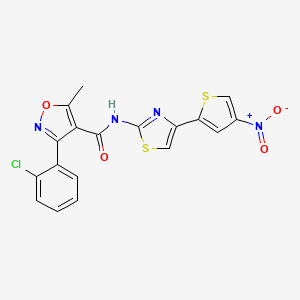
3-(2-chlorophenyl)-5-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions required for the reactions, as well as the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information about its spectral properties.Scientific Research Applications
Antifungal Activity
A study by Albert, O'Brien, & Robins (1980) explored the synthesis of 4‐nitroisothiazoles, including compounds structurally related to the isoxazole . These compounds demonstrated significant antifungal activity against a broad spectrum of fungi, highlighting their potential as antifungal agents.
Corrosion Inhibition
El aoufir et al. (2020) investigated the inhibitive properties of thiazole-4-carboxylates, including molecules structurally similar to the specified isoxazole, on mild steel corrosion in HCl. They found these compounds to be effective inhibitors, showcasing their utility in industrial applications to prevent corrosion (El aoufir et al., 2020).
Antitumor Potential
Stevens et al. (1984) discussed the synthesis of imidazotetrazines, including compounds with a structure related to the isoxazole. These showed curative activity against certain types of leukemia, suggesting their potential as antitumor agents (Stevens et al., 1984).
Antihypertensive α-Blocking Agents
A study by Abdel-Wahab et al. (2008) synthesized thiosemicarbazides and triazoles using a starting material structurally akin to the isoxazole. These compounds exhibited promising antihypertensive α-blocking activity, indicating their potential in cardiovascular disease treatment (Abdel-Wahab et al., 2008).
Dyeing Polyester Fibers and Biological Activity
Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, for dyeing polyester fabrics. These compounds also displayed antioxidant, antitumor, and antimicrobial activities, suggesting their multifunctional use in textiles and healthcare (Khalifa et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include information about how to handle and dispose of the compound safely.
Future Directions
This would involve a discussion of potential future research directions. It might include suggestions for improving the synthesis, studying the compound’s properties further, or investigating its uses.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4S2/c1-9-15(16(22-27-9)11-4-2-3-5-12(11)19)17(24)21-18-20-13(8-29-18)14-6-10(7-28-14)23(25)26/h2-8H,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJOHJATPJNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

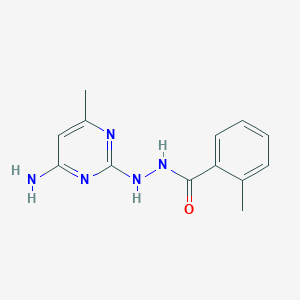
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)
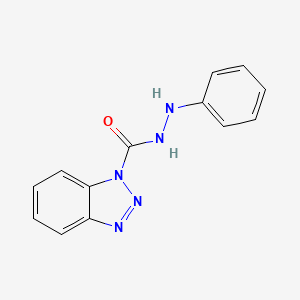
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)

![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)
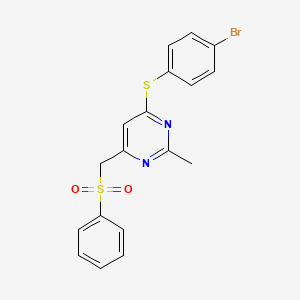
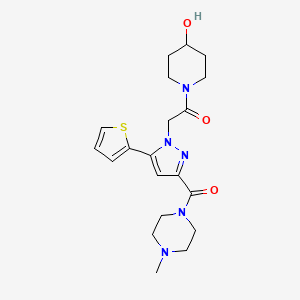
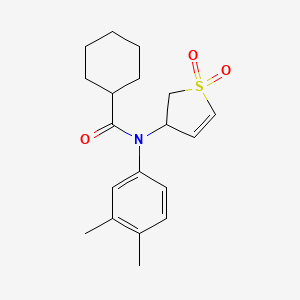
![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2967264.png)
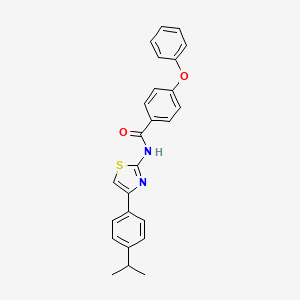

![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)